Cyclohexane, 2-bromo-1,1-dimethoxy- Cyclohexane, 2-bromo-1,1-dimethoxy-
Brand Name: Vulcanchem
CAS No.: 1728-17-2
VCID: VC19742188
InChI: InChI=1S/C8H15BrO2/c1-10-8(11-2)6-4-3-5-7(8)9/h7H,3-6H2,1-2H3
SMILES:
Molecular Formula: C8H15BrO2
Molecular Weight: 223.11 g/mol

Cyclohexane, 2-bromo-1,1-dimethoxy-

CAS No.: 1728-17-2

Cat. No.: VC19742188

Molecular Formula: C8H15BrO2

Molecular Weight: 223.11 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexane, 2-bromo-1,1-dimethoxy- - 1728-17-2

Specification

CAS No. 1728-17-2
Molecular Formula C8H15BrO2
Molecular Weight 223.11 g/mol
IUPAC Name 2-bromo-1,1-dimethoxycyclohexane
Standard InChI InChI=1S/C8H15BrO2/c1-10-8(11-2)6-4-3-5-7(8)9/h7H,3-6H2,1-2H3
Standard InChI Key XWKXQIZUBOWVQK-UHFFFAOYSA-N
Canonical SMILES COC1(CCCCC1Br)OC

Introduction

Structural and Molecular Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-bromo-1,1-dimethoxycyclohexane, reflecting the substitution pattern on the cyclohexane ring. The molecular formula, C₈H₁₅BrO₂, confirms the presence of eight carbon atoms, fifteen hydrogen atoms, one bromine atom, and two oxygen atoms. The methoxy groups occupy equatorial positions on the cyclohexane ring to minimize steric strain, while the bromine atom adopts an axial or equatorial configuration depending on the reaction conditions.

Spectroscopic and Computational Identifiers

Key identifiers include the SMILES notation (COC1(CCCCC1Br)OC) and the InChIKey (XWKXQIZUBOWVQK-UHFFFAOYSA-N), which facilitate database searches and computational modeling. The canonical SMILES string explicitly denotes the cyclohexane backbone, methoxy substituents at carbon 1, and bromine at carbon 2. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the methoxy protons (δ ~3.3 ppm) and the bromine-bearing carbon (δ ~50 ppm for C-Br in ¹³C NMR).

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.1728-17-2
Molecular FormulaC₈H₁₅BrO₂
Molecular Weight223.11 g/mol
IUPAC Name2-bromo-1,1-dimethoxycyclohexane
SMILESCOC1(CCCCC1Br)OC
InChIKeyXWKXQIZUBOWVQK-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-bromo-1,1-dimethoxycyclohexane typically involves electrophilic bromination of 1,1-dimethoxycyclohexane under controlled conditions. A common method employs N-bromoacetamide (NBA) as a brominating agent in anhydrous dichloromethane at 0–5°C to prevent polysubstitution . The reaction proceeds via a two-step mechanism:

  • Generation of bromonium ion: NBA reacts with a Lewis acid (e.g., FeBr₃) to form a bromonium ion intermediate.

  • Ring-opening attack: The methoxy-stabilized cyclohexane ring undergoes nucleophilic attack at the 2-position, yielding the monobrominated product.

Alternative approaches include continuous flow synthesis, which enhances yield (up to 78%) and reduces side products by maintaining precise temperature and residence time control .

Reactivity and Functional Transformations

Nucleophilic Substitutions

The bromine atom in 2-bromo-1,1-dimethoxycyclohexane serves as a prime site for SN2 reactions. In polar aprotic solvents like dimethylformamide (DMF), the compound reacts with nucleophiles (e.g., hydroxide, amines) to form 2-substituted derivatives. For example:
C8H15BrO2+NH3C8H15NH2O2+HBr\text{C}_8\text{H}_{15}\text{BrO}_2 + \text{NH}_3 \rightarrow \text{C}_8\text{H}_{15}\text{NH}_2\text{O}_2 + \text{HBr}
The reaction rate is influenced by the steric bulk of the cyclohexane ring, with pseudoaxial bromine configurations favoring backside attack.

Elimination and Rearrangement

Under basic conditions (e.g., KOH/ethanol), 2-bromo-1,1-dimethoxycyclohexane undergoes dehydrohalogenation to form 1,1-dimethoxycyclohexene. This alkene intermediate participates in Diels-Alder reactions, enabling access to polycyclic structures .

Applications in Materials and Medicinal Chemistry

Polymer Science

The compound’s bromine atom facilitates radical-initiated copolymerization with styrene and acrylates. For instance, copolymerization with styrene using azobisisobutyronitrile (AIBN) as an initiator yields polymers with enhanced thermal stability (T₉ ~120°C) and solubility in nonpolar solvents .

Pharmaceutical Intermediates

2-Bromo-1,1-dimethoxycyclohexane is a precursor to apoptosis-inducing agents such as 4-aryl-2-oxo-2H-chromenes. These compounds exhibit cytotoxic activity against cancer cell lines (IC₅₀ = 2.5–8.7 μM in HeLa cells) by activating caspase-3 and caspase-9 pathways .

Comparative Analysis with Structural Analogues

Dimethoxy vs. Dimethyl Derivatives

Replacing methoxy groups with methyl groups (e.g., 2-bromo-1,1-dimethylcyclohexane) alters electronic and steric profiles. The dimethyl analogue (C₈H₁₅Br) lacks hydrogen-bonding capacity, reducing solubility in polar solvents (e.g., water solubility <0.1 mg/mL vs. 1.2 mg/mL for the dimethoxy derivative) .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing chiral catalysts to access enantiomerically pure derivatives for pharmaceutical applications.

  • Green Chemistry: Exploring solvent-free mechanochemical bromination to reduce waste.

  • Polymer Electrolytes: Investigating copolymers for lithium-ion battery membranes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator